(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
CAS No.: 1396757-98-4
Cat. No.: VC4200766
Molecular Formula: C19H20F3NO3S
Molecular Weight: 399.43
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396757-98-4 |
---|---|
Molecular Formula | C19H20F3NO3S |
Molecular Weight | 399.43 |
IUPAC Name | [4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Standard InChI | InChI=1S/C19H20F3NO3S/c20-19(21,22)26-16-5-3-15(4-6-16)18(24)23-9-7-14(8-10-23)12-27-13-17-2-1-11-25-17/h1-6,11,14H,7-10,12-13H2 |
Standard InChI Key | WQERLNHXOXOGHR-UHFFFAOYSA-N |
SMILES | C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, [4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone, reflects its intricate structure. Key components include:
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Piperidine ring: A six-membered nitrogen-containing heterocycle that serves as the central scaffold.
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Thioether linkage: A sulfur atom connecting the furan-2-ylmethyl group to the piperidine’s methylene bridge.
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Trifluoromethoxybenzoyl moiety: A para-substituted aryl group with a trifluoromethoxy (-OCF₃) electron-withdrawing group.
The molecular formula is C₁₉H₂₀F₃NO₃S, with a molecular weight of 399.43 g/mol. The SMILES notation (C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
) provides a linear representation of its connectivity.
Conformational Analysis
The piperidine ring adopts a chair conformation, minimizing steric strain. The thioether bridge (-S-CH₂-) introduces flexibility, enabling interactions with biological targets. The trifluoromethoxy group’s electronegativity polarizes the benzoyl ring, enhancing binding affinity to hydrophobic pockets in enzymes or receptors.
Table 1: Key Structural Properties
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₀F₃NO₃S |
Molecular Weight | 399.43 g/mol |
CAS Number | 1396757-98-4 |
IUPAC Name | [4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
SMILES | C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions, as inferred from analogous compounds :
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Piperidine Functionalization:
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Step 1: Piperidine is alkylated at the 4-position with a chloromethylthiofuran derivative to introduce the thioether-linked furan group.
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Step 2: The nitrogen atom undergoes acylation with 4-(trifluoromethoxy)benzoyl chloride under basic conditions (e.g., triethylamine in dichlorom
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